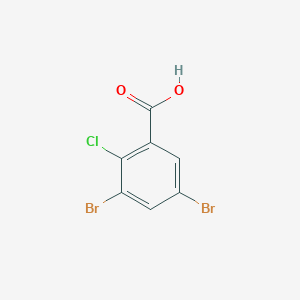![molecular formula C8H13N B1296717 8-Méthyl-8-azabicyclo[3.2.1]oct-3-ène CAS No. 529-18-0](/img/structure/B1296717.png)
8-Méthyl-8-azabicyclo[3.2.1]oct-3-ène
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. It is known for its significant biological activities and is a core structure in various pharmacologically active molecules .
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study the structure-activity relationships of tropane alkaloids.
Medicine: It is a core structure in various drugs, including those used to treat neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Analyse Biochimique
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with muscarinic acetylcholine receptors, it can alter intracellular calcium levels, affecting various signaling cascades. This compound also impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves several key processes. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and prolonged neurotransmission. Additionally, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene interacts with muscarinic acetylcholine receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in enzyme activity, ion channel function, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity, cardiovascular disturbances, and gastrointestinal issues. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
The transport and distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments. The distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can influence its localization and activity, affecting its overall biological effects .
Subcellular Localization
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is crucial for its role in cellular processes and biochemical reactions .
Méthodes De Préparation
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an inhibitor of monoamine neurotransmitter re-uptake, thereby affecting the levels of neurotransmitters like dopamine and serotonin in the brain . This interaction can modulate various physiological processes and has therapeutic implications for treating conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with significant pharmacological activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene .
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFKJBXKFGPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340469 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-18-0 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



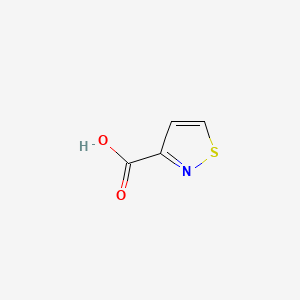
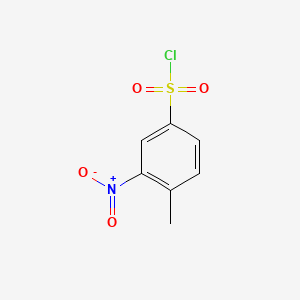
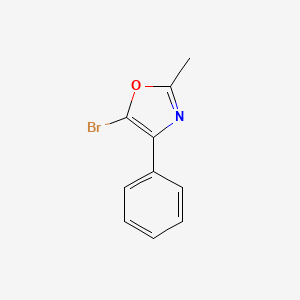
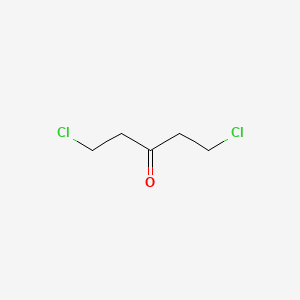

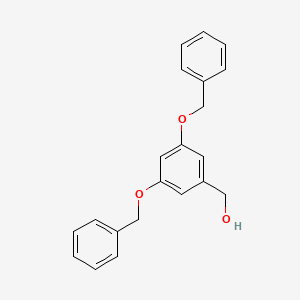
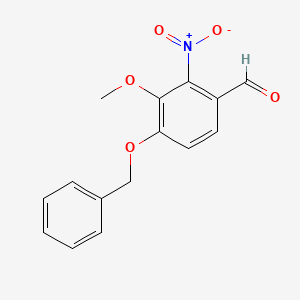
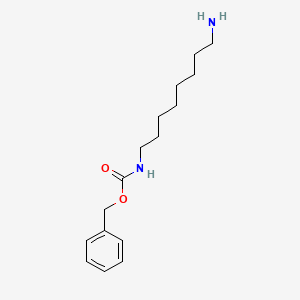
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
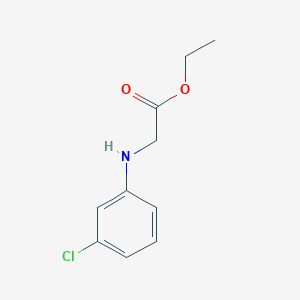
![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

